3-[(4Z)-4-(5-bromo-3-iodo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as regioselective Heck cross-coupling reactions . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl and pyrazole rings.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Shares similar halogen substitution patterns but lacks the pyrazole ring.
4-Chloro-2-iodobenzoic acid: Contains different halogen substitutions and lacks the methoxy group.
4-Bromobenzoic acid: Similar structure but lacks iodine and methoxy groups.
Uniqueness
3-[4-[(Z)-1-(5-BROMO-3-IODO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is unique due to its combination of bromine, iodine, and methoxy groups attached to a phenyl ring, along with the presence of a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14BrIN2O4 |
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Molecular Weight |
541.1 g/mol |
IUPAC Name |
3-[(4Z)-4-[(5-bromo-3-iodo-2-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H14BrIN2O4/c1-10-15(8-12-6-13(20)9-16(21)17(12)27-2)18(24)23(22-10)14-5-3-4-11(7-14)19(25)26/h3-9H,1-2H3,(H,25,26)/b15-8- |
InChI Key |
WDPCBFRIGNQMIW-NVNXTCNLSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC(=C2)Br)I)OC)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)I)OC)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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